Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl- Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl-
Brand Name: Vulcanchem
CAS No.: 33866-09-0
VCID: VC17879584
InChI: InChI=1S/C10H12FNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C10H12FNO3S
Molecular Weight: 245.27 g/mol

Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl-

CAS No.: 33866-09-0

Cat. No.: VC17879584

Molecular Formula: C10H12FNO3S

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl- - 33866-09-0

Specification

CAS No. 33866-09-0
Molecular Formula C10H12FNO3S
Molecular Weight 245.27 g/mol
IUPAC Name 5-acetamido-2,4-dimethylbenzenesulfonyl fluoride
Standard InChI InChI=1S/C10H12FNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)
Standard InChI Key ORUIYZPSXPAFJL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)F)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-acetamido-2,4-dimethylbenzenesulfonyl fluoride, reflects its core structure: a benzene ring substituted with a sulfonyl fluoride group (–SO2_2F) at position 1, an acetamido group (–NHCOCH3_3) at position 5, and methyl groups (–CH3_3) at positions 2 and 4 . The sulfonyl fluoride group is highly reactive, making it a valuable electrophile in covalent inhibitor design .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC10_{10}H12_{12}FNO3_{3}S
Molecular weight245.27 g/mol
CAS Registry Number33866-09-0
SMILES notationCC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)F)C

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is synthesized via functionalization of benzenesulfonic acid derivatives. A common approach involves fluorination of the corresponding sulfonyl chloride using potassium bifluoride (KHF2_2) or tetrafluoroborate salts under anhydrous conditions. For example, multigram synthesis of related benzenesulfonyl fluorides has been achieved using (chlorosulfonyl)benzenesulfonyl chlorides as precursors, followed by selective fluoride substitution .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Source
FluorinationKHF2_2, acetic acid, 60°C64
PurificationChromatography or crystallization

Reactivity and Functionalization

Electrophilic Sulfonyl Fluoride Group

The –SO2_2F group undergoes nucleophilic substitution with thiols, amines, and hydroxyl groups, forming stable sulfonamide or sulfonate linkages . This reactivity is exploited in activity-based protein profiling (ABPP) and covalent inhibitor design, where the compound’s selectivity for serine hydrolases has been noted .

Stability Considerations

Despite its reactivity, the compound exhibits moderate stability in aqueous media at neutral pH. Hydrolysis accelerates under basic conditions, yielding benzenesulfonic acid derivatives. Storage recommendations include anhydrous environments and temperatures below –20°C .

Applications in Research and Industry

Medicinal Chemistry

Sulfonyl fluorides are emerging as covalent drug candidates due to their balanced reactivity and selectivity. This compound’s acetamido and methyl groups may enhance target binding affinity, as seen in analogous inhibitors of trypsin-like proteases .

Material Science

The compound’s aromatic and fluorine-rich structure suggests potential in polymer modification, where sulfonyl fluoride groups can crosslink with nucleophilic monomers . Applications in coatings or adhesives remain underexplored but theoretically viable.

Biochemical Tools

As a covalent probe, the compound labels active-site residues in enzymes, enabling mechanistic studies of catalytic pathways . Its utility in diagnostic assays, such as detecting serine hydrolase activity, parallels uses of related sulfonyl fluorides .

Recent Advances and Future Directions

Covalent Inhibitor Libraries

The 2018 ACS study highlighted sulfonyl fluorides as privileged scaffolds for fragment-based drug discovery . Future work could optimize this compound’s selectivity using structure-activity relationship (SAR) studies.

Sustainable Synthesis

Advances in electrochemical fluorination or biocatalytic methods may reduce reliance on hazardous reagents like KHF2_2, aligning with green chemistry principles .

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